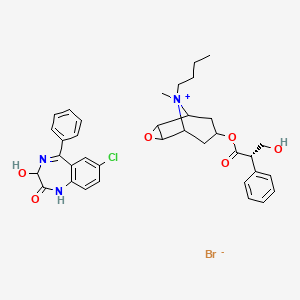
Tranquo-buscopan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tranquo-buscopan, also known as this compound, is a useful research compound. Its molecular formula is C36H41BrClN3O6 and its molecular weight is 727.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Mechanism
Hyoscine-N-butylbromide works by blocking the action of acetylcholine on muscarinic receptors in the smooth muscle, leading to relaxation of muscle spasms. Unlike other anticholinergics, it does not penetrate the central nervous system, minimizing central side effects such as sedation or confusion.
Clinical Applications
-
Gastrointestinal Disorders :
- Indications : Hyoscine-N-butylbromide is primarily indicated for treating abdominal pain associated with gastrointestinal spasms, including conditions like irritable bowel syndrome and colicky pain from biliary or renal stones.
- Efficacy : A study indicated that patients receiving hyoscine-N-butylbromide reported significant relief from abdominal cramps and discomfort, with over 90% experiencing symptom relief within one hour of administration .
-
Biliary and Renal Colic :
- Use in Pain Management : In a randomized controlled trial comparing hyoscine-N-butylbromide to placebo for renal colic, it was found that the drug was effective in reducing the need for opioid analgesics . The trial involved 128 patients and demonstrated that the number of doses of escape medication required was similar between groups, suggesting non-inferiority to placebo .
-
Procedural Use :
- Endoscopic Procedures : Hyoscine-N-butylbromide is often administered during diagnostic procedures such as gastroscopy to reduce spasm and improve visualization of the gastrointestinal tract. Its use has been documented in various case reports highlighting its effectiveness in managing procedural discomfort .
Case Study 1: Near-Fatal Reaction
An interesting case involved an 18-year-old female who developed severe hypotension and loss of consciousness following intravenous administration of hyoscine-N-butylbromide during a gastroscopy. This incident raised awareness regarding potential adverse reactions to the drug, including anaphylaxis and severe vagal responses leading to hypotension . The patient required resuscitation but ultimately recovered after intensive monitoring.
Case Study 2: Efficacy in Self-Medication
A study exploring self-medication practices found that patients using hyoscine-N-butylbromide for abdominal cramps reported high satisfaction with its efficacy. The combination of hyoscine-N-butylbromide with paracetamol was noted to enhance pain relief outcomes .
Data Analysis and Findings
Eigenschaften
CAS-Nummer |
78940-00-8 |
|---|---|
Molekularformel |
C36H41BrClN3O6 |
Molekulargewicht |
727.1 g/mol |
IUPAC-Name |
(9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-3-hydroxy-2-phenylpropanoate;7-chloro-3-hydroxy-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one;bromide |
InChI |
InChI=1S/C21H30NO4.C15H11ClN2O2.BrH/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14;16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-15(20)14(19)17-12;/h5-9,15-20,23H,3-4,10-13H2,1-2H3;1-8,15,20H,(H,17,19);1H/q+1;;/p-1/t15?,16-,17?,18?,19?,20?,22?;;/m1../s1 |
InChI-Schlüssel |
ATGMDWUJNKJMKX-KQLUJJFISA-M |
SMILES |
CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O.[Br-] |
Isomerische SMILES |
CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O.[Br-] |
Kanonische SMILES |
CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O.[Br-] |
Synonyme |
Tranquo-Buscopan |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















